molecular formula C26H23NO5 B2408897 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904451-58-7

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2408897
CAS No.: 904451-58-7
M. Wt: 429.472
InChI Key: GWAKPNQBDGUKGM-UHFFFAOYSA-N
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Description

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives of quinoline with distinct properties.

Uniqueness

6-Methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and benzoyl substituents differentiates it from other quinoline derivatives, potentially leading to unique applications and activities.

Properties

IUPAC Name

6-methoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-30-19-8-4-17(5-9-19)15-27-16-23(25(28)18-6-10-20(31-2)11-7-18)26(29)22-14-21(32-3)12-13-24(22)27/h4-14,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAKPNQBDGUKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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